molecular formula C28H27NO4S B281523 N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide

Cat. No. B281523
M. Wt: 473.6 g/mol
InChI Key: HYPUHPFKMUFBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TDP-43 is a protein that plays a crucial role in the regulation of RNA processing and protein synthesis. However, abnormal accumulation of TDP-43 has been linked to several neurodegenerative diseases, including Alzheimer's and ALS. Therefore, the development of TDP-43 inhibitors has been a subject of intense research in recent years.

Mechanism of Action

The mechanism of action of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide involves the inhibition of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation. N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation is a hallmark of several neurodegenerative diseases and is believed to play a crucial role in disease progression. N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide binds to N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide and prevents its aggregation, thus reducing the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates.
Biochemical and Physiological Effects:
N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been shown to have several biochemical and physiological effects. In animal models of neurodegenerative diseases, this compound has been shown to improve neuronal survival and function. It has also been shown to reduce the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates and improve cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide is its potential therapeutic applications in neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be easily scaled up for larger production. However, one of the limitations of this compound is its potential toxicity, which needs to be thoroughly investigated before it can be used in clinical settings.

Future Directions

There are several future directions for research on N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the potential toxicity of this compound and the development of safer analogs. Furthermore, the potential therapeutic applications of this compound in other neurodegenerative diseases need to be explored. Finally, the mechanism of action of this compound needs to be fully understood to develop more effective N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide inhibitors.

Synthesis Methods

The synthesis of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been described in several research articles. One such method involves the reaction of 4-isopropylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to obtain the intermediate product. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be easily scaled up for larger production.

Scientific Research Applications

N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. Several research studies have shown that this compound is a potent inhibitor of N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregation and can prevent the formation of toxic N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide aggregates. In addition, it has been shown to improve neuronal survival and function in animal models of ALS and Alzheimer's disease.

properties

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO4S/c1-19(2)20-12-15-23(16-13-20)34(31,32)29(28(30)21-8-4-3-5-9-21)22-14-17-27-25(18-22)24-10-6-7-11-26(24)33-27/h3-5,8-9,12-19H,6-7,10-11H2,1-2H3

InChI Key

HYPUHPFKMUFBAK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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